H-D-His(3-Me)-OH
CAS No.: 163750-76-3
Cat. No.: VC21544377
Molecular Formula: C7H11N3O2
Molecular Weight: 169.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 163750-76-3 |
|---|---|
| Molecular Formula | C7H11N3O2 |
| Molecular Weight | 169.18 g/mol |
| IUPAC Name | (2R)-2-amino-3-(3-methylimidazol-4-yl)propanoic acid |
| Standard InChI | InChI=1S/C7H11N3O2/c1-10-4-9-3-5(10)2-6(8)7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12)/t6-/m1/s1 |
| Standard InChI Key | JDHILDINMRGULE-ZCFIWIBFSA-N |
| Isomeric SMILES | CN1C=NC=C1C[C@H](C(=O)[O-])[NH3+] |
| SMILES | CN1C=NC=C1CC(C(=O)O)N |
| Canonical SMILES | CN1C=NC=C1CC(C(=O)[O-])[NH3+] |
Introduction
Chemical Properties and Structure
Basic Chemical Information
H-D-His(3-Me)-OH is characterized by the molecular formula C7H11N3O2 and has a molecular weight of 169.18 g/mol . As a modified form of the amino acid histidine, it maintains the core amino acid structure while featuring a methyl group specifically at the 3-position of the imidazole ring. The compound is formally known as (R)-2-amino-3-(3-methyl-3H-imidazol-4-yl)-propionic acid according to IUPAC nomenclature .
Physical Properties
The compound typically appears as a slightly yellowish powder under standard conditions . It has a specific rotation of D= +23 ± 2° (C=1% in Water) at 24°C, indicating its chirality as the D-isomer . The compound maintains stability when properly stored, though it requires specific storage conditions to preserve its integrity.
Structural Characteristics
H-D-His(3-Me)-OH features the D-configuration of histidine, which is the enantiomer of the naturally occurring L-histidine found in proteins. The key distinguishing feature is the methyl group attached to the nitrogen at position 3 of the imidazole ring (π-position), which modifies the electronic properties and steric hindrance of the molecule compared to unmodified histidine.
Nomenclature and Identification
Registry Numbers and Identifiers
The primary identifiers for H-D-His(3-Me)-OH include:
| Identifier Type | Value |
|---|---|
| CAS Number | 163750-76-3 |
| MDL Number | MFCD00067633 |
| HS Code | 2933299090 |
This information is crucial for regulatory documentation and commercial transactions involving the compound .
Synonyms and Alternative Names
The compound is known by several synonyms in scientific literature and commercial catalogs, including:
-
D-His(p-Me)-OH
-
H-D-HIS(P-ME)-OH
-
H-D-HIS(PI-ME)-OH
-
D-HISTIDINE(3-ME)-OH
-
3-Methyl-D-histidine
-
D-(3-METHYL)HISTIDINE
-
PI-METHYL-D-HISTIDINE
-
D-Histidine, 3-methyl-
These alternative names reflect various naming conventions and highlight the position of methylation on the histidine structure.
| Safety Parameter | Classification |
|---|---|
| GHS Symbol | GHS07 |
| Signal Word | Warning |
| Hazard Statements | H302-H315-H319-H335 |
| Precautionary Statements | P261-P305+P351+P338 |
The GHS07 classification indicates potential health hazards, with the specific hazard statements pointing to risks of acute toxicity, skin irritation, eye irritation, and respiratory tract irritation .
Applications in Research and Development
Peptide Synthesis Applications
H-D-His(3-Me)-OH serves as a valuable building block in peptide synthesis, particularly for creating modified peptides with enhanced properties . The methylation at the imidazole ring modifies the electronic and steric properties of the resulting peptides, which can:
These modifications are particularly valuable in the development of peptide-based drugs and in studying structure-activity relationships of bioactive peptides.
Biochemical Research Applications
In biochemical research, H-D-His(3-Me)-OH provides a valuable tool for studying enzyme activity and protein interactions . Specific applications include:
-
Investigation of histidine's role in enzyme catalysis
-
Structure-function studies of histidine-containing proteins
-
Development of histidine-based probes for protein research
-
Exploration of post-translational modifications involving histidine
-
Creation of modified protein models with altered catalytic properties
The unique properties of this methylated histidine derivative enable researchers to explore specialized aspects of protein biochemistry that would be difficult to study with natural amino acids alone.
Pharmaceutical Research
The pharmaceutical industry utilizes H-D-His(3-Me)-OH in drug development efforts, particularly for compounds targeting histamine receptors . Applications include:
-
Development of histamine receptor modulators
-
Creation of peptidomimetic drugs with enhanced stability
-
Research on histidine-rich domains in therapeutic targets
-
Design of enzyme inhibitors targeting histidine-dependent catalysis
-
Investigation of histidine-mediated metal binding in medicinal chemistry
The D-configuration combined with the methylated imidazole ring provides unique properties that can be exploited in drug design to achieve desired pharmacological profiles.
| Supplier | Country | Contact Information |
|---|---|---|
| Alchem Pharmtech, Inc. | United States | 8485655694 |
| BOC Sciences | United States | 16314854226 |
| Nextpeptide Inc | China | +86-0571-81612335 |
| VladaChem GmbH | Germany | +49-7246-3082843 |
| LEAPCHEM CO., LTD. | China | +86-852-30606658 |
| Shanghai Hanhong Scientific Co.,Ltd. | China | 021-54306202 |
| TCI (Shanghai) Chemical Trading Co., Ltd. | China | 021-021-61109150 |
This global distribution network ensures that researchers worldwide can access the compound for various applications .
Quality Specifications
Commercial preparations of H-D-His(3-Me)-OH typically adhere to strict quality standards:
-
Appearance: Slightly yellowish powder
-
Application: For research use only
These specifications ensure consistency and reliability in research applications, which is crucial for reproducible scientific results.
Structural Comparison with Related Compounds
Comparison with H-D-His(1-Me)-OH
H-D-His(3-Me)-OH has a structural isomer, H-D-His(1-Me)-OH (CAS: 163750-77-4), which features methylation at the 1-position of the imidazole ring (τ-position) rather than the 3-position . This positional isomerism results in distinct chemical properties and biological activities:
| Property | H-D-His(3-Me)-OH | H-D-His(1-Me)-OH |
|---|---|---|
| CAS Number | 163750-76-3 | 163750-77-4 |
| Methylation Position | 3-position (π-methyl) | 1-position (τ-methyl) |
| Alternative Names | π-Methyl-D-histidine | τ-Methyl-D-histidine |
| Molecular Formula | C7H11N3O2 | C7H11N3O2 |
| Molecular Weight | 169.18 | 169.18 |
Despite sharing the same molecular formula and weight, these compounds exhibit different chemical behaviors and biological activities due to the different position of the methyl group on the imidazole ring .
Comparison with L-Enantiomer
The L-enantiomer of 3-methylhistidine (3-Methyl-L-histidine, CAS: 368-16-1) is more commonly found in nature and has different applications compared to the D-form :
| Property | H-D-His(3-Me)-OH | 3-Methyl-L-histidine |
|---|---|---|
| CAS Number | 163750-76-3 | 368-16-1 |
| Configuration | D-configuration (R) | L-configuration (S) |
| Natural Occurrence | Synthetic | Found in muscle tissue |
| IUPAC Name | (R)-2-amino-3-(3-methylimidazol-4-yl)propanoic acid | (S)-2-amino-3-(3-methylimidazol-4-yl)propanoic acid |
| Primary Applications | Peptide synthesis, research | Biomarker for muscle protein catabolism |
The L-enantiomer has been more extensively studied in biological systems as it occurs naturally in proteins, particularly in actin and myosin of muscle tissue .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume